molecular formula C19H21ClN4O3S B2680719 2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105250-44-9

2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2680719
CAS No.: 1105250-44-9
M. Wt: 420.91
InChI Key: VJTPWNSHTQWJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound featuring a complex molecular architecture that integrates benzamide, thienopyrazole, and tetrahydrofuran motifs. This specific structure suggests potential for diverse biochemical interactions, making it a candidate for investigative applications in medicinal chemistry and drug discovery research. The presence of the thieno[3,4-c]pyrazole scaffold, a moiety of interest in various pharmacological studies, may be exploited for probing enzyme inhibition or modulating cell signaling pathways . Researchers can utilize this compound as a key intermediate or a novel chemical entity for developing new therapeutic agents, particularly for targeting conditions where such heterocyclic systems have shown activity . It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S/c20-15-6-2-1-5-13(15)19(26)22-18-14-10-28-11-16(14)23-24(18)9-17(25)21-8-12-4-3-7-27-12/h1-2,5-6,12H,3-4,7-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTPWNSHTQWJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS Number: 1105250-44-9) is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its chemical structure, synthesis, and biological effects, drawing on diverse sources to provide a comprehensive understanding.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN4O3SC_{19}H_{21}ClN_{4}O_{3}S, with a molecular weight of 420.9 g/mol. The structural complexity includes a thieno[3,4-c]pyrazole moiety and a tetrahydrofuran group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H21ClN4O3S
Molecular Weight420.9 g/mol
CAS Number1105250-44-9

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the Thieno-Pyrazole Framework : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Tetrahydrofuran Group : This is often done via nucleophilic substitution.
  • Finalization to Benzamide Structure : The final product is obtained by coupling the thieno-pyrazole derivative with a chloro-substituted benzoyl chloride in the presence of a base.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit significant anticancer activity. For instance, derivatives containing thieno[3,4-c]pyrazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in PubMed Central demonstrated that compounds with similar scaffolds inhibited the growth of KB human tumor cells with an IC50 value as low as 1.7 nM, indicating potent activity against folate receptor-expressing tumors .

Inhibition of Enzymatic Activity

The compound is also noted for its ability to inhibit certain enzymes involved in nucleotide biosynthesis. Specifically, it has been shown to act on targets such as GARFTase and thymidylate synthase, which are critical in the proliferation of cancer cells.

Enzyme TargetInhibition TypeReference
GARFTaseCompetitive Inhibition
Thymidylate SynthaseNon-competitive Inhibition

Pharmacological Implications

The unique combination of structural features in this compound suggests potential applications not only in oncology but also in treating other conditions such as inflammation and infections due to its broad-spectrum activity observed in related compounds.

Potential Side Effects

While promising, the biological activity also raises concerns regarding toxicity and side effects. Compounds with similar structures have been noted for dose-limiting toxicities during clinical trials, necessitating careful evaluation in preclinical and clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Core Structure Key Substituents Potential Applications Reference
Target Compound Benzamide + thienopyrazole 2-chloro, tetrahydrofuran-2-ylmethyl side chain Hypothesized enzyme inhibition
N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Fluazuron) Benzamide Difluoro, chloro-pyridinyloxy Pesticide (insect growth regulator)
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Benzamide + oxadiazole 4-chloro, thioxo-oxadiazole Antimicrobial activity (crystal study)
5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide Benzamide + triazolopyridine Difluoromethyl, triazolopyridine Patent example (undisclosed activity)
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(trifluoromethyl)benzamide Benzamide + cyclohexylmethyl Trifluoromethyl, dimethylamino-cyclohexyl Likely CNS-targeting agent
Key Observations:
  • Substituent Impact: The target compound’s tetrahydrofuran-2-ylmethyl group distinguishes it from pesticidal benzamides (e.g., Fluazuron), which prioritize halogenated aromatic systems .
  • Bioavailability : The tetrahydrofuran moiety likely improves solubility compared to purely aromatic derivatives (e.g., Fluazuron), as oxygen-containing heterocycles often enhance metabolic stability .

Physicochemical and Spectroscopic Comparisons

NMR Spectral Analysis

Evidence from NMR studies of analogous benzamide derivatives (e.g., rapamycin analogs) reveals that substituents in specific regions (e.g., positions 29–36 and 39–44) induce distinct chemical shifts, reflecting altered electronic environments . For the target compound:

  • The 2-chloro group on the benzamide would deshield adjacent protons, producing downfield shifts.
  • The tetrahydrofuran-2-ylmethyl side chain may cause upfield shifts in the thienopyrazole region due to electron-donating effects .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

  • Methodology : Synthesis optimization involves selecting reaction conditions (e.g., solvent polarity, temperature) to maximize yield and purity. For example, multi-step protocols may require coupling reagents like carbodiimides or bases (e.g., triethylamine) for amide bond formation. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to isolate intermediates .
  • Characterization : Confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and mass spectrometry (MS). Purity should be validated via elemental analysis or HPLC .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Assign peaks for the thieno[3,4-c]pyrazole core, benzamide substituents, and tetrahydrofuran-methylamino groups.
  • IR : Identify carbonyl stretches (~1650–1750 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).
  • MS : Confirm molecular weight with high-resolution mass spectrometry (HRMS) to detect isotopic patterns for chlorine .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. For antifungal or herbicidal activity, use standardized protocols like broth microdilution (MIC determination) or plant growth inhibition assays. Include positive controls (e.g., fluconazole for antifungal studies) and replicate experiments to ensure statistical validity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Methodology :

  • Synthetic Modifications : Replace the 2-chlorobenzamide group with bioisosteres (e.g., 4-fluorobenzamide) or alter the tetrahydrofuran-methylamino moiety.
  • Assays : Compare IC₅₀ values across derivatives to identify critical substituents. Use computational tools (e.g., molecular docking) to predict binding interactions with targets like ATP-binding pockets .
    • Data Interpretation : Apply multivariate analysis to correlate substituent properties (e.g., logP, steric bulk) with activity trends .

Q. What strategies address contradictory data in solubility or bioactivity studies?

  • Methodology :

  • Solubility Conflicts : Test solubility in buffered solutions (pH 1–10) and co-solvents (e.g., DMSO:PBS mixtures). Use dynamic light scattering (DLS) to detect aggregation.
  • Bioactivity Variability : Standardize cell lines, assay conditions, and compound storage (e.g., desiccated, -80°C). Replicate studies across independent labs to rule out batch-specific impurities .

Q. How can the metabolic stability of this compound be evaluated in preclinical models?

  • Methodology :

  • In Vitro : Use liver microsomes or hepatocytes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS.
  • In Vivo : Administer the compound to rodents and collect plasma/bile samples at timed intervals. Compare pharmacokinetic parameters (Cmax, AUC) with and without cytochrome P450 inhibitors .

Q. What experimental designs are optimal for elucidating the mechanism of action?

  • Methodology :

  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins. Validate with knockout cell lines or CRISPR-Cas9 gene editing.
  • Pathway Analysis : Perform RNA sequencing or phosphoproteomics to map downstream signaling changes. Cross-reference with databases like KEGG or Reactome .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystals are obtainable).
  • Controlled Experiments : Repeat synthesis under inert atmospheres to rule out oxidation artifacts. Compare with literature data for analogous thienopyrazole derivatives .

Methodological Notes

  • Data Contradiction Analysis : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry) and identify critical factors influencing yield/purity .
  • Advanced Characterization : For ambiguous NMR signals, employ isotopic labeling (e.g., ¹⁵N for amine groups) or dynamic nuclear polarization (DNP) to enhance sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.